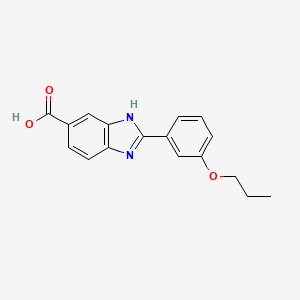

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-propoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-8-22-13-5-3-4-11(9-13)16-18-14-7-6-12(17(20)21)10-15(14)19-16/h3-7,9-10H,2,8H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLZRCYFEMQHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties:

*Calculated based on formula C₁₇H₁₅N₂O₃.

- Positional Isomerism : Meta-substitution (3-propoxy) in the target compound renders it inactive in GDNF receptor studies, whereas para-substituted analogs (e.g., 4-carboxy) show high activity .

- Electron-Withdrawing Groups : Chloro and trifluoromethyl groups enhance stability and binding affinity via hydrophobic interactions, while propoxy groups may reduce receptor compatibility due to steric bulk .

Functional Group Modifications

- Carboxylic Acid vs. Other Groups: The carboxyl group at the 5-position is critical for activity. Replacement with amino or acetamido groups abolishes receptor binding . Derivatives like 2-(dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid (MW 259.30) demonstrate how basicity from amino groups alters solubility and interaction profiles .

- Salt Forms: Compounds like 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride (MW 278.14) exhibit improved aqueous solubility due to ionization, contrasting with the neutral propoxyphenyl variant .

Heterocyclic Core Variations

- Benzodiazole vs. Benzimidazole derivatives (e.g., CV-11974) with tetrazole and ethoxy substituents highlight therapeutic relevance in angiotensin II antagonism, emphasizing the scaffold’s versatility .

Biological Activity

Overview

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. The compound has a molecular formula of and a molecular weight of 254.24 g/mol. Its primary biological activity is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial in regulating the cell cycle.

The compound interacts with CDK2, inhibiting its activity and thereby affecting the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to significant alterations in cell cycle progression, making it a potential candidate for anticancer therapies .

Biological Activity and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives showed moderate inhibition against cathepsin K, an enzyme linked to cancer progression, with IC50 values around 77 μM .

- Enzyme Inhibition : Molecular docking studies have elucidated the binding modes of these compounds at the active site of cathepsin K, suggesting their potential as enzyme inhibitors .

- Photophysical Properties : The compound's unique photophysical properties have been noted, making it useful in optical applications and as a fluorescent probe in biological studies .

Data Table: Summary of Biological Activities

Case Studies

- Inhibition Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit CDK2. The results indicated that these compounds could effectively block CDK2 activity, providing a basis for further development as anticancer agents.

- Molecular Docking Analysis : Molecular docking studies revealed specific interactions between 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its target enzymes, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors. For example, nitrophenyl-substituted benzimidazole analogs are prepared by reacting 3-nitrobenzaldehyde with o-phenylenediamine in acidic conditions (e.g., HCl or acetic acid) . Yield optimization depends on catalysts (e.g., polyphosphoric acid), temperature (80–120°C), and reaction time (6–24 hours). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >90% purity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromatic proton environments. For example, the propoxyphenyl group’s methine protons appear as a triplet at δ ~4.0 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 337.12) and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C–N: 1.33 Å) and dihedral angles between benzodiazole and phenyl rings .

Q. What preliminary assays assess its interaction with biological targets?

- Fluorescence Quenching: Used to study binding to serum albumin (e.g., bovine serum albumin) by monitoring tryptophan emission changes .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve scalability and enantiomeric purity?

Q. What computational strategies predict structure-activity relationships (SAR) for pharmacological applications?

- Molecular Docking (AutoDock Vina): Screens binding modes to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds (e.g., between the carboxylic acid group and Arg120) .

- QSAR Modeling: Utilizes descriptors like logP (hydrophobicity) and polar surface area to correlate substituents (e.g., propoxy vs. methoxy) with antibacterial activity .

Q. How do contradictory solubility and bioactivity data arise in preclinical studies?

- Solubility Limitations: The carboxylic acid group enhances hydrophilicity (logP ~2.5), but aggregation in physiological buffers (pH 7.4) reduces bioavailability. Use of co-solvents (e.g., DMSO ≤1%) or nanoformulation (liposomes) mitigates this .

- Off-Target Effects: Cross-reactivity with non-target kinases (e.g., JAK2) may occur due to the benzodiazole scaffold’s planar structure. Competitive inhibition assays (e.g., KinomeScan) identify selectivity issues .

Q. What advanced techniques validate its crystallographic and electronic properties?

- Single-Crystal X-ray Diffraction: Resolves intermolecular interactions (e.g., π-π stacking between benzodiazole rings) and unit cell parameters (e.g., monoclinic space group P2/c) .

- Density Functional Theory (DFT): Computes HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps to predict reactivity at the 5-carboxylic acid position .

Q. How are in vitro and in vivo toxicity profiles systematically evaluated?

- Cytotoxicity Screening: MTT assays on HEK-293 cells (IC > 50 μM indicates low toxicity) .

- Acute Toxicity (OECD 423): Administered orally to rodents (500–2000 mg/kg) with monitoring of hematological and histopathological parameters .

Methodological Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.